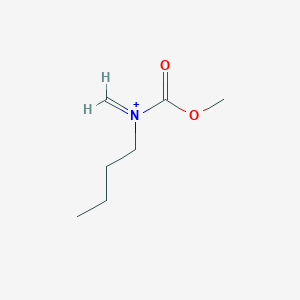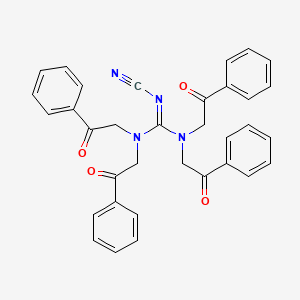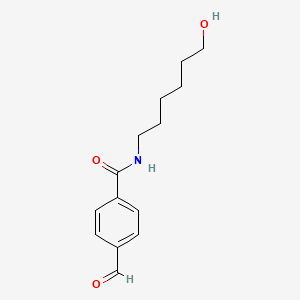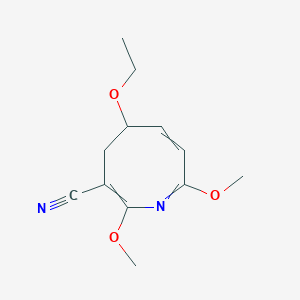
N,N-Diethyl-2-(3-methoxyanilino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(3-methoxyanilino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a diethylamino group and a methoxyaniline substituent. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-methoxyanilino)benzamide typically involves the condensation of 3-methoxyaniline with N,N-diethylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as copper oxide nanoparticles, can enhance the efficiency and yield of the reaction. The process is optimized to achieve high purity and yield, with considerations for environmental and economic factors .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-(3-methoxyanilino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(3-methoxyanilino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(3-methoxyanilino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Diethylbenzamide: A simpler analog without the methoxy group.
N,N-Diethyl-2-(4-methoxyanilino)benzamide: A structural isomer with the methoxy group in a different position.
Uniqueness
N,N-Diethyl-2-(3-methoxyanilino)benzamide is unique due to the presence of the methoxy group at the 3-position of the aniline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
207802-65-1 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(3-methoxyanilino)benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)18(21)16-11-6-7-12-17(16)19-14-9-8-10-15(13-14)22-3/h6-13,19H,4-5H2,1-3H3 |
Clave InChI |
LKMLYLPCZXITBV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=CC=C1NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)




![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)


